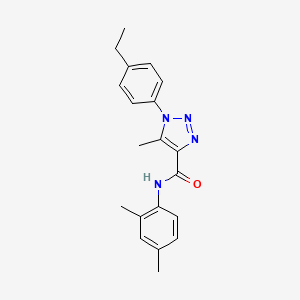

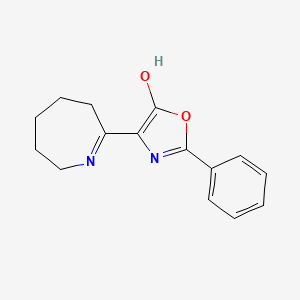

![molecular formula C16H14Cl2O3 B2525731 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 423148-76-9](/img/structure/B2525731.png)

4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde" is a chemically synthesized molecule that may have potential applications in various fields such as pharmaceuticals, materials science, or organic chemistry. The structure of the compound suggests that it contains a benzaldehyde group, which is a common functional group in organic synthesis, and substituents that include ethoxy and dichlorobenzyl groups. This structure implies that the compound could be involved in a range of chemical reactions and possess unique physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde, a compound with a similar structure, was achieved through an O-alkylation reaction followed by a Vilsmeier-Hack (V-H) reaction, with an overall yield of 82.26% under optimized conditions . Although the exact synthesis of "4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds closely related to "4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde" has been characterized using various spectroscopic techniques. For example, a compound synthesized from 2-hydroxy-3-methoxybenzaldehyde was characterized by MS, IR, 1H NMR, 13C NMR, 31P NMR, and UV-visible spectroscopy, and its crystal structure was determined by X-ray analysis . These techniques are crucial for confirming the structure of synthesized compounds and could be applied to analyze the molecular structure of "4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde".

Chemical Reactions Analysis

The chemical reactivity of benzaldehyde derivatives can be quite diverse. For instance, 3,4-dihydroxybenzaldehyde participates in dimerization reactions and, under acidic conditions, can undergo methoxylation to form related methoxyquinones . Similarly, 3-ethoxy-4-hydroxybenzaldehyde has been used to synthesize triazolone derivatives, indicating its reactivity towards nucleophilic substitution reactions . These studies suggest that "4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde" could also participate in various chemical reactions, potentially leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be influenced by their substituents. For example, a binary organic complex involving 3-hydroxy-4-methoxybenzaldehyde was studied for its physicochemical properties, such as heat of fusion, entropy of fusion, and refractive index . These properties are important for understanding the behavior of the compound under different conditions and could provide insights into the properties of "4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde". The presence of electron-withdrawing groups such as dichlorobenzyl could affect the compound's acidity, solubility, and stability.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Intermediates

Research on the synthesis of complex organic molecules often highlights the utility of specific chemical intermediates like "4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde" in constructing valuable compounds for pharmaceuticals, perfumery, and food flavoring industries. For instance, the synthesis of vanillin, an important perfumery and chemical intermediate, demonstrates the role of aromatic aldehydes in producing flavors and fragrances (Tan Ju & Liao Xin, 2003). This suggests that similar compounds could serve as intermediates in synthesizing complex molecules for various applications.

Catalytic Processes and Oxidation Reactions

Catalytic processes, especially those involving the oxidation of lignins into aromatic aldehydes, highlight the significance of specific aldehydes in chemical transformations. The oxidation of lignins to produce vanillin and syringaldehyde underlines the potential application of related aldehydes in catalytic oxidation reactions for generating valuable chemical products (V. Tarabanko & N. Tarabanko, 2017).

Antioxidant Properties

The study of isoxazolone derivatives, including the evaluation of their antioxidant properties, provides insights into the potential of structurally similar compounds to exhibit significant biological and medicinal properties (Rima Laroum et al., 2019). Such properties are essential in the development of new therapeutic agents and antioxidants.

Environmental Impact and Degradation

The environmental impact and degradation pathways of organic pollutants, including the role of advanced oxidation processes (AOPs) in treating contaminants, shed light on the potential applications of chemical compounds in environmental science. The review of the degradation of acetaminophen by AOPs highlights the importance of understanding the fate and transformation of chemical compounds in aquatic environments, which could be relevant for studying the environmental behavior of "4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde" (Mohammad Qutob et al., 2022).

Propiedades

IUPAC Name |

4-[(3,4-dichlorophenyl)methoxy]-3-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O3/c1-2-20-16-8-11(9-19)4-6-15(16)21-10-12-3-5-13(17)14(18)7-12/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUPJJPYQKOZGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

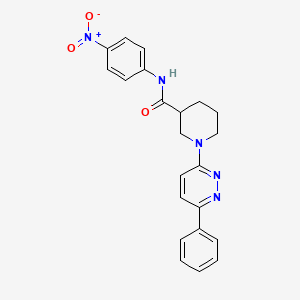

![3-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2525649.png)

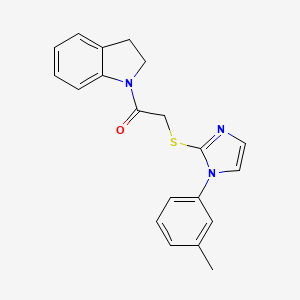

![7-Fluoro-3-[[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2525654.png)

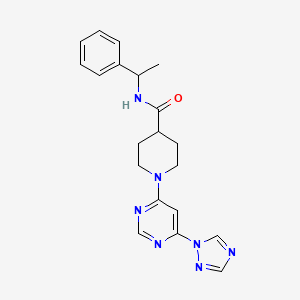

![ethyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2525656.png)

![3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2525659.png)

![3-(4-Chloro-3,5-dimethylpyrazolyl)-1-{4-[(4-methylphenyl)sulfonyl]piperazinyl} butan-1-one](/img/structure/B2525662.png)

![3-[(2,6-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2525671.png)